Superior Kinase Selectivity: Stk16-IN-1 vs. mTOR and PI3K Family Members
Stk16-IN-1 demonstrates a clear selectivity window for STK16 over the closely related mTOR and PI3K kinases. In a direct enzymatic comparison, Stk16-IN-1 inhibits STK16 with an IC50 of 295 nM, whereas its activity against mTOR is 18.8-fold lower (IC50 = 5,560 nM). Similarly, the compound shows 2.9-fold and 2.9-fold selectivity over PI3Kδ and PI3Kγ, respectively [1]. This data confirms that Stk16-IN-1 is a much more potent STK16 inhibitor than an mTOR or PI3K inhibitor at equivalent concentrations.
| Evidence Dimension | Enzymatic IC50 (nM) |
|---|---|
| Target Compound Data | STK16: 295 nM |
| Comparator Or Baseline | mTOR: 5,560 nM; PI3Kδ: 856 nM; PI3Kγ: 867 nM |
| Quantified Difference | STK16 vs. mTOR: 18.8-fold selectivity; STK16 vs. PI3Kδ: 2.9-fold; STK16 vs. PI3Kγ: 2.9-fold |
| Conditions | Cell-free enzymatic assay using recombinant kinases and specific substrates; details described in primary reference [1]. |
Why This Matters
For researchers investigating STK16-specific pathways, this selectivity ensures that observed cellular effects (e.g., binucleation) are attributable to STK16 inhibition rather than off-target mTOR or PI3K modulation, which is critical for mechanistic studies.
- [1] Liu, F., Wang, J., Yang, X., et al. Discovery of a Highly Selective STK16 Kinase Inhibitor. ACS Chem. Biol. 2016, 11(6), 1537-1543. View Source
